

An In-depth Technical Guide to the Physical and Chemical Properties of Neosenkirkine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neosenkirkine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosenkirkine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. As a member of the otonecine-type PAs, it is characterized by a macrocyclic diester structure. Like many PAs containing an unsaturated necine base, **Neosenkirkine** is recognized for its significant hepatotoxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Neosenkirkine**, methodologies for its isolation and analysis, and an examination of its biological activity, focusing on the mechanisms of toxicity relevant to drug development and safety assessment.

Core Physical and Chemical Properties

Neosenkirkine is a crystalline solid belonging to the alkaloid class of organic compounds. Its core structure is based on a necine base esterified with a necic acid, forming a macrocycle. The fundamental properties are summarized below.

Table 1: General and Physicochemical Properties of Neosenkirkine

Property	Value	Source(s)
IUPAC Name	(1R,4E,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxo-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione	[1]
Molecular Formula	C ₁₉ H ₂₇ NO ₆	[1][2]
Molecular Weight	365.42 g/mol	[1][2]
CAS Number	57194-70-4	[3]
Appearance	Crystalline solid	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
logP (Octanol/Water)	1.010 (Calculated)	[2]
Water Solubility (logS)	-2.09 (Calculated, mol/L)	[2]

Spectroscopic Data for Structural Elucidation

Detailed experimental spectral data such as ¹H-NMR, ¹³C-NMR, mass spectrometry fragmentation analysis, and IR absorption frequencies for **Neosenkirkine** are not readily available in publicly accessible databases and literature. Commercial suppliers may hold this data. However, the general principles of spectroscopic analysis are central to its identification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the complex stereochemistry of the molecule. The chemical shifts and coupling constants of the protons would confirm the structure of the necine base and the side chain, including the ethylidene group.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) confirming the molecular weight. The fragmentation pattern is crucial for identifying structural motifs of the macrocyclic alkaloid.

- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for functional groups present in **Neosenkirkine**, such as O-H stretching for the hydroxyl group, C=O stretching for the ester carbonyls, and C=C stretching for the double bonds.

Experimental Protocols

The isolation and analysis of **Neosenkirkine** typically involve multi-step procedures to extract and purify the alkaloid from a complex plant matrix.

Isolation and Purification of Neosenkirkine from Plant Material

The following protocol is a generalized procedure based on the successful isolation of **Neosenkirkine** from species such as *Senecio pierotii* and *Emilia sonchifolia*.^[4]

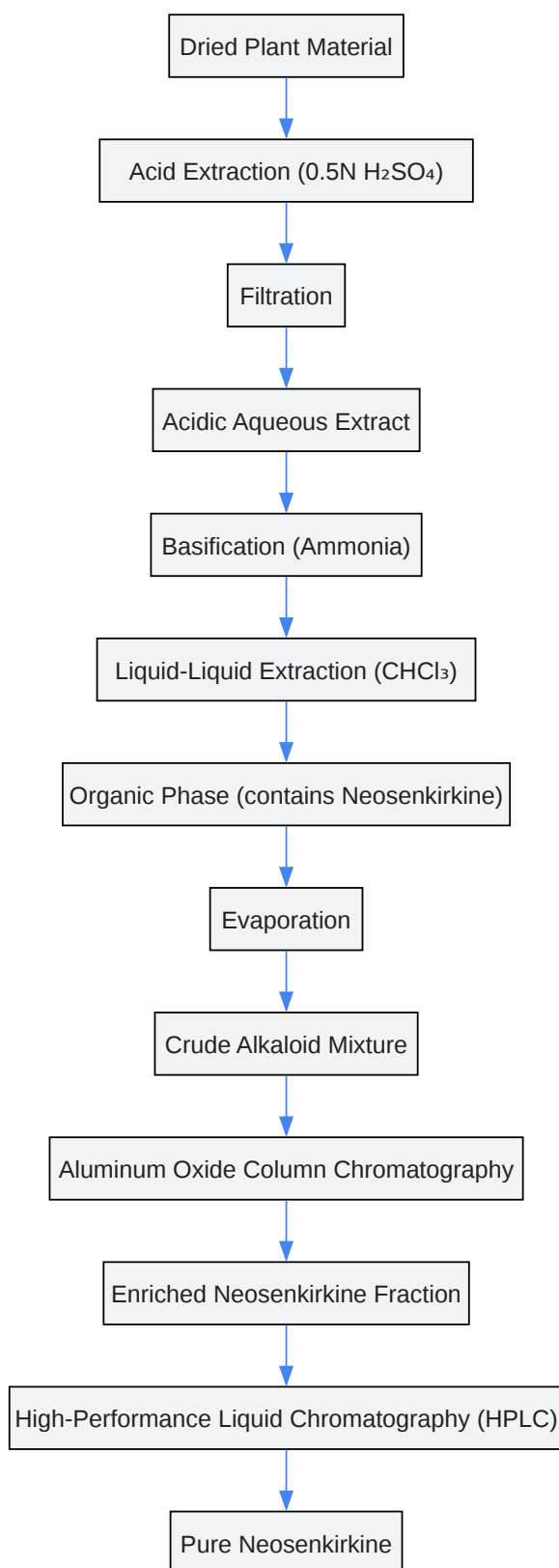
Objective: To isolate and purify **Neosenkirkine** from dried plant material.

Methodology:

- Extraction:
 - Dried and powdered plant material (e.g., roots, aerial parts) is subjected to extraction with a dilute acid, typically 0.5N H₂SO₄. This protonates the nitrogen atom of the alkaloid, rendering it soluble in the aqueous acidic solution.
- Acid-Base Partitioning:
 - The acidic extract is filtered to remove solid plant debris.
 - The filtrate is then made alkaline by the addition of a base, such as ammonia (NH₃), to a high pH. This deprotonates the alkaloid, converting it back to its free base form, which has low solubility in water but high solubility in nonpolar organic solvents.
 - The now-alkaline aqueous solution is repeatedly extracted with an organic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The **Neosenkirkine** partitions into the organic layer.
- Crude Alkaloid Fraction:

- The organic extracts are combined and evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude alkaloidal mixture.
- Chromatographic Purification:
 - Column Chromatography: The crude mixture is first subjected to column chromatography over a stationary phase like aluminum oxide. Elution with a solvent gradient is used to separate the alkaloids based on polarity, providing a partially purified fraction containing **Neosenkirkine**.
 - High-Performance Liquid Chromatography (HPLC): The enriched fraction is then subjected to further purification by HPLC, often using a silica-based column (e.g., μ -Porasil). A mobile phase such as a mixture of acetonitrile, methanol, and diethylamine is used to achieve high-resolution separation, yielding pure **Neosenkirkine**.^[4]

Alternatively, for purification from aqueous acid extracts, strong cation exchange-solid phase extraction (SCX-SPE) can be employed.



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Caption: General workflow for the isolation and purification of **Neosenkirkine**.

Analysis and Quantification

Objective: To identify and quantify **Neosenkirkine** in biological samples.

Methodology:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the analysis of pyrrolizidine alkaloids.
 - Sample Preparation: The alkaloid extract is prepared as described in the isolation protocol.
 - Derivatization (Optional): Silylation may be performed to increase the volatility of the analyte.
 - GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column. The temperature program is optimized to separate **Neosenkirkine** from other alkaloids and matrix components based on their boiling points and interactions with the stationary phase.
 - MS Detection: As components elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. Quantification can be achieved by comparing the peak area to that of a known standard.

Biological Activity and Signaling Pathways

Neosenkirkine is a known hepatotoxic compound, a characteristic shared by many 1,2-unsaturated pyrrolizidine alkaloids. Its toxicity is not inherent but arises from its metabolic activation in the liver.

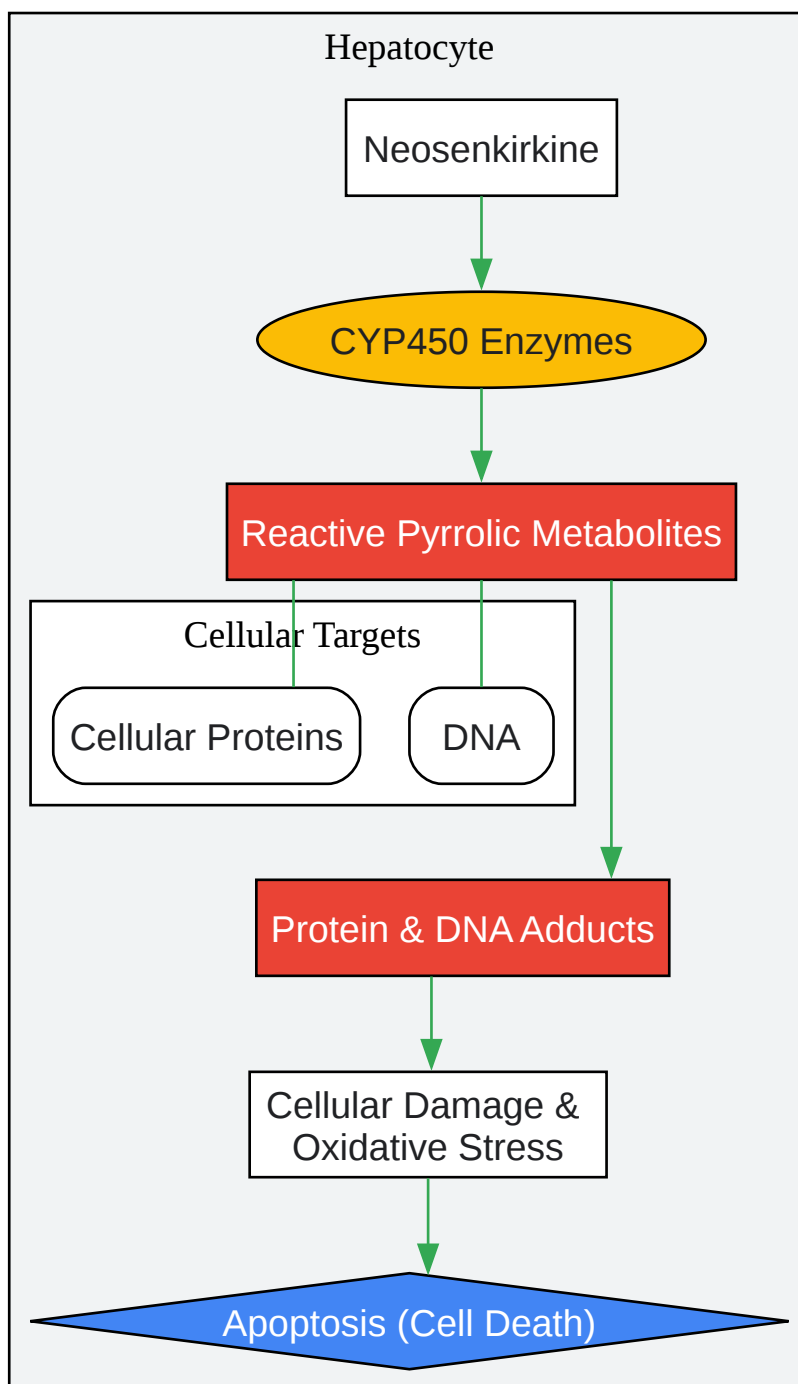
Mechanism of Hepatotoxicity

The primary mechanism of PA-induced liver injury is a multi-step process initiated by metabolic activation.

- Metabolic Activation: In the liver, cytochrome P450 enzymes (CYP450s) metabolize **Neosenkirkine** to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

- **Formation of Adducts:** These reactive metabolites are strong electrophiles that can readily form covalent bonds (adducts) with cellular nucleophiles, including proteins and DNA.
- **Cellular Damage and Stress:** The formation of these adducts disrupts normal cellular function, leading to:
 - **Protein Dysfunction:** Impairment of essential enzymes and structural proteins.
 - **DNA Damage:** Formation of DNA adducts can lead to mutations and genotoxicity.
 - **Oxidative Stress:** Depletion of cellular antioxidants like glutathione (GSH), which attempts to detoxify the reactive metabolites.
- **Induction of Apoptosis:** The culmination of cellular damage and stress triggers programmed cell death (apoptosis). This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The binding of ligands like TNF to their receptors can initiate a caspase cascade, while mitochondrial damage can lead to the release of cytochrome c, activating another caspase cascade, both of which ultimately lead to apoptosis and liver injury.

Studies on various PAs indicate that they can disrupt signaling pathways related to cell cycle regulation and DNA damage repair, potentially leading to an arrest in the S phase of the cell cycle and mitotic failure.



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Caption: Simplified signaling pathway of **Neosenkirkine**-induced hepatotoxicity.

Conclusion for Drug Development Professionals

Neosenkirkine, as a representative hepatotoxic pyrrolizidine alkaloid, serves as an important case study in drug safety and toxicology. The requirement for metabolic activation highlights the critical role of hepatic enzyme systems in toxification. For professionals in drug development, understanding the structure-toxicity relationship of PAs is crucial for screening new chemical entities and for assessing the safety of herbal medicines and dietary supplements, where PAs can be present as contaminants. The analytical methods described herein are foundational for the quality control and safety assessment of products that may contain **Neosenkirkine** or related compounds. Further research into the specific protein targets and detailed signaling pathway disruptions caused by **Neosenkirkine** could provide more precise biomarkers for early detection of PA-induced liver injury.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Neosenkirkine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237278#physical-and-chemical-properties-of-neosenkirkine]

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